REACTION_SMILES
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[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[CH3:2][Mg+:3].[Cl-:1].[Cl-:21].[Cl:9][c:10]1[s:11][c:12]2[c:13]([n:14]1)[c:15]([Cl:20])[cH:16][c:17]([F:19])[cH:18]2.[NH4+:22].[O:4]1[CH2:5][CH2:8][CH2:7][CH2:6]1>>[CH3:5][c:10]1[s:11][c:12]2[c:13]([n:14]1)[c:15]([Cl:20])[cH:16][c:17]([F:19])[cH:18]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Fc1cc(Cl)c2nc(Cl)sc2c1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nc2c(Cl)cc(F)cc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |